3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide
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Overview
Description
3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide is a complex organic compound that features a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions often require specific solvents and temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can introduce additional functional groups to the pyrazole ring .
Scientific Research Applications
3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties[][3].
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
Hydrazine-coupled pyrazole derivatives: Exhibits potent antileishmanial and antimalarial activities.
Uniqueness
3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nitro group and a benzamide moiety makes it particularly versatile for various applications[3][3].
Properties
Molecular Formula |
C23H22N6O3 |
---|---|
Molecular Weight |
430.5g/mol |
IUPAC Name |
3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[4-(pyrazol-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H22N6O3/c1-16-22(29(31)32)17(2)28(26-16)15-19-5-3-6-20(13-19)23(30)25-21-9-7-18(8-10-21)14-27-12-4-11-24-27/h3-13H,14-15H2,1-2H3,(H,25,30) |
InChI Key |
RUUUCQBQCVZCDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CN4C=CC=N4)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CN4C=CC=N4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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